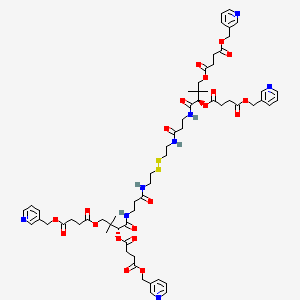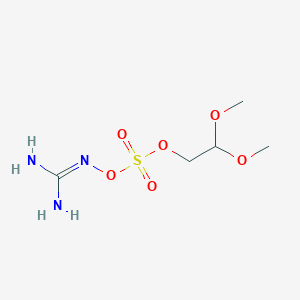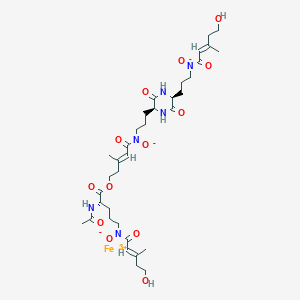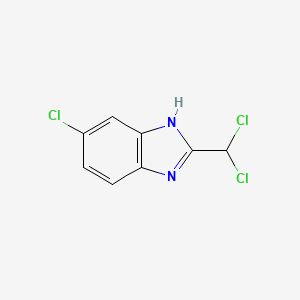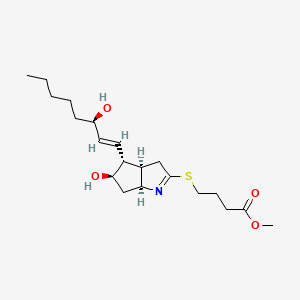
Tilsuprostum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tilsuprost ist ein synthetisches Prostacyclin-Analogon, das eine Art von Verbindung ist, die die Wirkungen von natürlichem Prostacyclin nachahmt. Prostacyclin ist ein starker Vasodilatator und Hemmstoff der Thrombozytenaggregation, was Tilsuprost zu einer wertvollen Verbindung in der medizinischen Forschung und potenziellen therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tilsuprost umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tilsuprost folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um Tilsuprost in großen Mengen zu produzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tilsuprost involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of tilsuprost follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce tilsuprost in bulk quantities .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tilsuprost unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tilsuprost kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Tilsuprost verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Tilsuprost mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen und verbesserten pharmakokinetischen Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
Tilsuprost hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Synthese und Reaktivität von Prostacyclin-Analoga zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Vasodilatation und Thrombozytenaggregation.
Medizin: Als potenzieller Wirkstoff für Erkrankungen wie Bluthochdruck, Thrombose und andere Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie eingesetzt.
Wirkmechanismus
Tilsuprost entfaltet seine Wirkungen, indem es die Wirkung von natürlichem Prostacyclin nachahmt. Es bindet an Prostacyclin-Rezeptoren auf der Zelloberfläche, was zur Aktivierung intrazellulärer Signalwege führt. Diese Signalwege führen zur Relaxation von glatten Muskelzellen, Hemmung der Thrombozytenaggregation und anderen physiologischen Wirkungen. Die molekularen Zielstrukturen umfassen den Prostacyclin-Rezeptor und nachgeschaltete Signalmoleküle wie zyklisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA) .
Wirkmechanismus
Tilsuprost exerts its effects by mimicking the action of natural prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways result in the relaxation of smooth muscle cells, inhibition of platelet aggregation, and other physiological effects. The molecular targets include the prostacyclin receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Epoprostenol: Ein weiteres Prostacyclin-Analogon, das klinisch für seine vasodilatatorischen und antithrombozytären Wirkungen eingesetzt wird.
Iloprost: Ein synthetisches Analogon mit ähnlichen Anwendungen bei der Behandlung von pulmonaler arterieller Hypertonie.
Treprostinil: Wird wegen seiner vasodilatatorischen Eigenschaften zur Behandlung von pulmonaler Hypertonie eingesetzt.
Einzigartigkeit von Tilsuprost
Tilsuprost ist einzigartig aufgrund seiner spezifischen Strukturmodifikationen, die seine Stabilität und biologische Aktivität im Vergleich zu anderen Prostacyclin-Analoga verbessern. Diese Modifikationen machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
80225-28-1 |
|---|---|
Molekularformel |
C20H33NO4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15-,16-,17+,18-/m1/s1 |
InChI-Schlüssel |
TUOQTRVLPKMMDB-RQGIMTSLSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Isomerische SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Synonyme |
tilsuprost |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


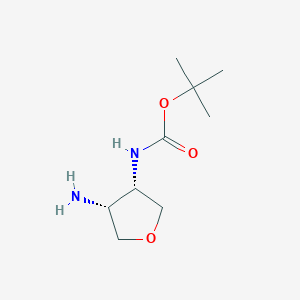
![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)
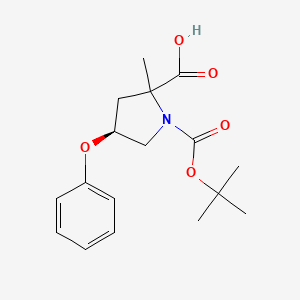
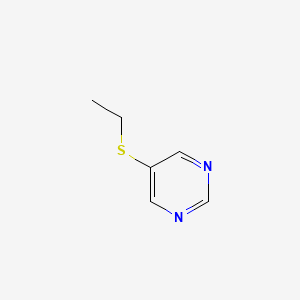
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
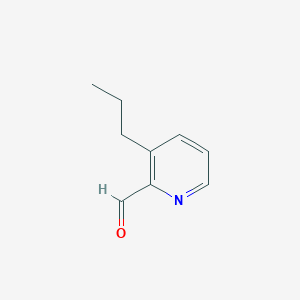
![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)
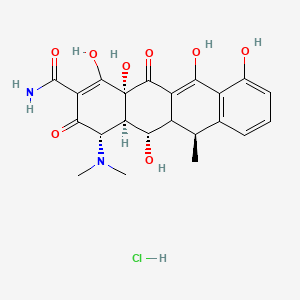
![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)
